molecular formula C27H36N4O3 B2615515 N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide CAS No. 924850-61-3

N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide

Cat. No. B2615515
CAS RN: 924850-61-3
M. Wt: 464.61
InChI Key: JSPONSLFXFVSDQ-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide is a useful research compound. Its molecular formula is C27H36N4O3 and its molecular weight is 464.61. The purity is usually 95%.
The exact mass of the compound N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Chloroacetamide herbicides, including acetochlor and metolachlor, which share structural motifs with the compound , undergo complex metabolic pathways involving bioactivation to carcinogenic products. This research elucidates the metabolic transformations these herbicides undergo in rat and human liver microsomes, highlighting the role of cytochrome P450 isoforms in their metabolism (Coleman et al., 2000).

Photoinitiators for Ultraviolet-Curable Coatings

Research on copolymeric systems that bear thioxanthone and α-aminoacetophenone moieties, which are structurally related to the compound , has demonstrated their utility as photoinitiators in ultraviolet-curable pigmented coatings. These studies provide insights into the structural requirements and photochemical mechanisms underlying their activity (Angiolini et al., 1997).

Tubulin Polymerization Inhibitors

Compounds incorporating morpholin-4-yl and benzodiazol-1-yl motifs have been identified as potential tubulin polymerization inhibitors, offering promising antiproliferative activity against human cancer cells. This research suggests a novel therapeutic mechanism for combating cancer (Minegishi et al., 2015).

β3-Adrenergic Receptor Agonists

The synthesis and biological evaluation of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moieties have identified potent agonists of the human β3-adrenergic receptor. These compounds show potential for treating obesity and type 2 diabetes, highlighting the versatility of incorporating acetamide derivatives into therapeutic agents (Maruyama et al., 2012).

Coordination Complexes and Antioxidant Activity

The synthesis of pyrazole-acetamide derivatives and their coordination complexes has been studied for their antioxidant activity. These compounds, which include functional groups similar to those in the compound , demonstrate significant antioxidant properties, showcasing the potential for therapeutic applications (Chkirate et al., 2019).

properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-[2-(morpholin-4-ylmethyl)benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O3/c1-5-22-10-8-9-20(2)27(22)31(21(3)19-33-4)26(32)18-30-24-12-7-6-11-23(24)28-25(30)17-29-13-15-34-16-14-29/h6-12,21H,5,13-19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPONSLFXFVSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CN2C3=CC=CC=C3N=C2CN4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide

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